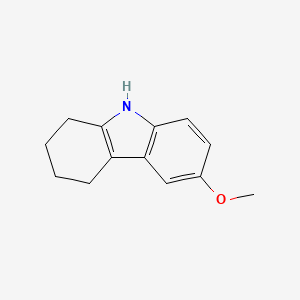

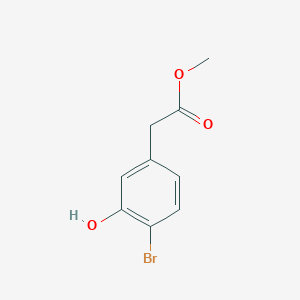

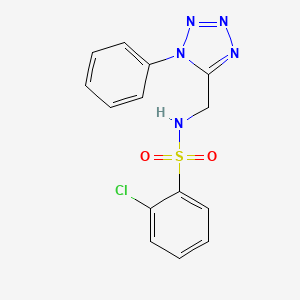

![molecular formula C7H5LiN4O2 B2848189 Lithium 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate CAS No. 2197062-76-1](/img/structure/B2848189.png)

Lithium 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[1,2,4]Triazolo[4,3-a]pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been studied as potential therapeutic agents due to their high selectivity and specificity .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves designing and synthesizing a series of novel compounds, and evaluating them for their inhibitory activities toward certain kinases and antiproliferative activities against tested cell lines in vitro . The synthesis process often involves the use of various techniques such as melting point, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis

Triazole compounds, including [1,2,4]triazolo[4,3-a]pyrazine derivatives, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

The chemical reactions of [1,2,4]triazolo[4,3-a]pyrazine derivatives can involve various processes, including cyclization and hydrogenation . The specific reactions can depend on the particular derivative and the conditions under which the reactions are carried out.Scientific Research Applications

- Lithium 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate exhibits antibacterial properties. Researchers have investigated its potential as a novel antibacterial agent against multidrug-resistant pathogens. By targeting specific bacterial enzymes or receptors, it could contribute to combating bacterial infections .

- Triazole derivatives, including this compound, have been explored for their antifungal activity. They are part of the conazole class, which includes drugs like fluconazole and voriconazole. Investigating their efficacy against fungal infections is crucial due to the rise of drug-resistant fungi .

- Researchers have synthesized ruthenium (II)-Hmtpo complexes using this compound as a reactant. These complexes show antimalarial activity. Understanding their mechanism of action and optimizing their design could lead to new antimalarial drugs .

- This compound has been studied for its interactions with HIV TAR RNA. Investigating its binding affinity and potential antiviral effects could provide insights into novel therapeutic strategies .

- This compound has been used as a reactant in the synthesis of dihydroorotate dehydrogenase inhibitors. These inhibitors play a role in antimalarial activity and could be valuable in drug development .

- Researchers have elaborated on approaches to synthesize medicinal chemistry-relevant building blocks based on the [1,2,4]triazolo[4,3-a]pyrazine platform. These building blocks serve as starting points for designing new compounds with diverse pharmacological activities .

Antibacterial Activity

Antifungal Applications

Antimalarial Potential

Antiviral Studies

Dihydroorotate Dehydrogenase Inhibitors

Chemical Synthesis Building Blocks

Mechanism of Action

Target of Action

Lithium 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a novel compound that has shown promising results in the field of antibacterial and anticancer research . , which play crucial roles in cell growth and angiogenesis in cancer cells.

Mode of Action

It is known that similar triazolo[4,3-a]pyrazine derivatives inhibit the growth of cancer cells by interacting with c-met and vegfr-2 . This interaction likely disrupts the signaling pathways regulated by these kinases, leading to inhibited cell growth .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. In cancer cells, the inhibition of c-Met and VEGFR-2 disrupts cell growth and angiogenesis .

Result of Action

The compound has shown promising results in preliminary studies. For instance, some triazolo[4,3-a]pyrazine derivatives exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . In terms of antibacterial activity, some compounds showed moderate to good activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

properties

IUPAC Name |

lithium;5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2.Li/c1-4-2-8-3-5-9-10-6(7(12)13)11(4)5;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENRXMYPPCLGET-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CN=CC2=NN=C(N12)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5LiN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

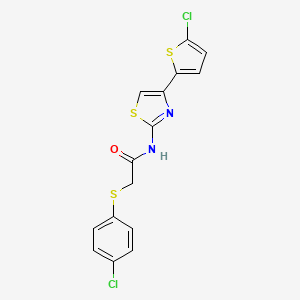

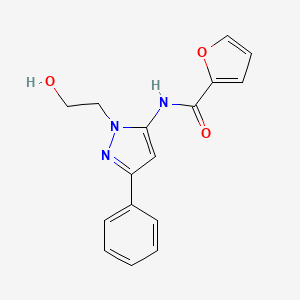

![N-(2,3-dimethoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2848106.png)

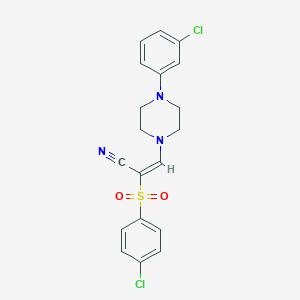

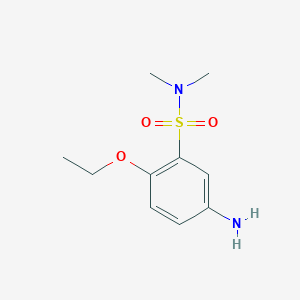

![3,4,5-trimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2848125.png)

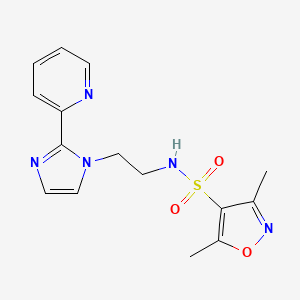

![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-propan-2-ylurea](/img/structure/B2848126.png)

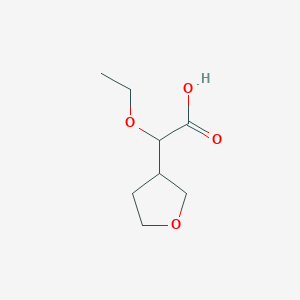

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate](/img/structure/B2848127.png)